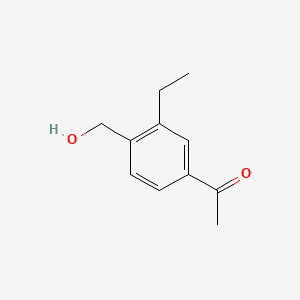

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-6-10(8(2)13)4-5-11(9)7-12/h4-6,12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOSVSMWAUFYMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017138 | |

| Record name | 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378888-43-7 | |

| Record name | 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[3-Ethyl-4-(hydroxymethyl)phenyl]ethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV5R5W7HYC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

CAS Number: 1378888-43-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, synthesis protocols, and its significant role in drug development, particularly in the manufacturing of Siponimod.

Chemical and Physical Properties

This compound is a substituted aromatic ketone. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 1378888-43-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [2][5][6] |

| Molecular Weight | 178.23 g/mol | [2][5][6] |

| Appearance | White to off-white solid | [3][7] |

| Boiling Point (Predicted) | 331.9 ± 37.0 °C | [1][2] |

| Density (Predicted) | 1.063 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 14.26 ± 0.10 | [1][3] |

| Purity | ≥95% to ≥99% depending on the supplier | [7][8] |

| Storage | Inert atmosphere, Room Temperature | [1][3][8] |

Synthesis Protocols

The synthesis of this compound is a critical step in the production of several pharmaceutical compounds. Two primary synthesis routes are described in the literature.

Synthesis via Hydrogenation of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one

A common and efficient method involves the catalytic hydrogenation of the corresponding vinyl compound.[4]

Experimental Protocol:

-

Reaction Setup: To a solution of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one (5 g, 28.41 mmol, 1.00 equivalent) in ethanol (20 mL), add Palladium on carbon (1 g).

-

Hydrogenation: Purge the reaction mixture with hydrogen gas (H₂).

-

Reaction Conditions: Stir the mixture for 3 hours at 20 °C.

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS). The expected m/z for the product is 179 [M+H]⁺.[4]

-

Work-up: Upon completion, filter the solid catalyst out of the reaction mixture.

-

Isolation: Concentrate the filtrate to afford 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one. The reported yield is 89% as a white oil.[4]

Multi-step Synthesis from 2-Ethylaniline

A more complex, multi-step synthesis route starting from 2-ethylaniline has also been described.[2] This process involves several stages, including diazotization, halogenation, Grignard reactions, and protection/deprotection steps.

An overview of this synthetic pathway is as follows:

-

Formation of 1-iodo-4-bromo-2-ethylbenzene: This is achieved through a "one-pot" four-step reaction sequence starting from 2-ethylaniline, which includes amino protection, bromination, deprotection, and iodination.[2]

-

Synthesis of 4-bromo-2-ethylbenzyl alcohol: This intermediate is synthesized via a Grignard exchange aldehyde group and a subsequent reduction in a "one-pot" method.[2]

-

Final Synthesis of 1-(3-ethyl-4-hydroxymethyl) acetophenone: The final product is obtained through a nine-step process that includes hydroxyl protection, a Grignard reaction, acetylation, and deprotection. The overall yield reported for this entire sequence is 50.9%, with a product content of 98.3% as determined by gas chromatography.[2]

Role in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Siponimod (brand name Mayzent).[1][3][8]

Siponimod is an immunomodulating drug used for the treatment of secondary progressive multiple sclerosis (SPMS).[1] It acts as a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P₁ and S1P₅. By binding to these receptors on lymphocytes, Siponimod prevents them from leaving the lymph nodes, thereby reducing the number of circulating lymphocytes that can cross the blood-brain barrier and cause inflammation in the central nervous system.

The synthesis of Siponimod from this compound involves a series of subsequent chemical transformations.

Visualizations

Synthesis Workflow via Hydrogenation

Caption: Synthesis workflow for this compound.

Role as an Intermediate in Siponimod Synthesis

Caption: Pathway from intermediate to final drug product.

References

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. Siponimod | 1378888-43-7 [chemicalbook.com]

- 4. Siponimod synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C11H14O2 | CID 51358166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound - Buy this compound, CAS No. 1378888-43-7 Product on Ningbo Nuobai Pharmaceutical Co.,Ltd. [nbpharm.com]

An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key chemical intermediate, notably utilized in the synthesis of Siponimod, a sphingosine-1-phosphate (S1P) receptor modulator employed in the treatment of multiple sclerosis.[1][2] Understanding the physicochemical properties of this compound is crucial for optimizing reaction conditions, ensuring purity, and developing stable formulations in the pharmaceutical manufacturing process. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including experimental and predicted data, alongside a detailed synthesis workflow.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. While some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [1][3] |

| Appearance | White to Off-White Solid | [2] |

| Predicted Density | 1.063 ± 0.06 g/cm³ | [1][3] |

| Predicted Boiling Point | 331.9 ± 37.0 °C | [1][3] |

| Melting Point | Not explicitly found in searches. | |

| Predicted pKa | 14.26 ± 0.10 | [1] |

Table 2: Identification and CAS Registry Number

| Identifier | Value | Source |

| CAS Number | 1378888-43-7 | [1][3] |

| IUPAC Name | 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone | [4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one.[5]

Materials:

-

1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one

-

Ethanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

Procedure:

-

Dissolve 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one in ethanol in a suitable reaction vessel.

-

Add a catalytic amount of Palladium on carbon.

-

Purge the reaction vessel with hydrogen gas.

-

Stir the mixture at 20°C for approximately 3 hours.

-

Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, filter the reaction mixture to remove the solid catalyst.

-

Concentrate the filtrate to yield 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one.[5]

This process reportedly yields the product as a white oil with a high yield (89%).[5]

Mandatory Visualizations

Logical Workflow: Synthesis of Siponimod Intermediate

The following diagram illustrates the role of this compound as a key intermediate in a synthetic pathway.

Caption: Synthetic pathway illustrating the formation of this compound and its role as an intermediate in the synthesis of Siponimod.

While this compound is primarily recognized as a synthetic intermediate, substituted acetophenones, as a class of compounds, have been investigated for a range of biological activities, including antifungal, herbicidal, and antimicrobial properties. However, specific signaling pathway interactions for this particular molecule are not well-documented in publicly available literature. The provided workflow therefore represents the most pertinent logical relationship for this compound within the context of drug development.

References

- 1. lookchem.com [lookchem.com]

- 2. 1-(3-Ethyl-4-hydroxymethyl-phenyl)ethanone CAS 1378888-43-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C11H14O2 | CID 51358166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Siponimod synthesis - chemicalbook [chemicalbook.com]

In-Depth Structural Analysis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone: A Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key chemical intermediate in the synthesis of pharmaceuticals, most notably Siponimod, a modulator of the sphingosine-1-phosphate receptor used in the treatment of multiple sclerosis. This technical guide provides a comprehensive structural analysis of this compound, including its chemical and physical properties, a detailed synthetic pathway, and an overview of its role in drug development. While specific experimental spectroscopic data for this intermediate is not widely published, this document infers structural characteristics based on known chemical principles and data available for analogous structures.

Chemical Identity and Physical Properties

This compound is a substituted aromatic ketone. Its core structure consists of a benzene ring substituted with an ethyl group, a hydroxymethyl group, and an acetyl group.

| Property | Value | Source |

| IUPAC Name | 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone | [1] |

| CAS Number | 1378888-43-7 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [2] |

| Appearance | White to Off-White Solid | [3] |

| Canonical SMILES | CCC1=C(C=CC(=C1)C(=O)C)CO | [1] |

| InChI Key | UAOSVSMWAUFYMM-UHFFFAOYSA-N | [4] |

| Predicted Density | 1.063±0.06 g/cm³ | [5] |

| Predicted Boiling Point | 331.9±37.0 °C | [5] |

Structural Elucidation (Inferred)

Due to the limited availability of published experimental spectra for this specific intermediate, the following analysis is based on established principles of NMR, IR, and Mass Spectrometry for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm). The benzylic protons of the hydroxymethyl group would likely appear as a singlet around δ 4.5-5.0 ppm. The methyl protons of the acetyl group would be a sharp singlet around δ 2.5 ppm. The ethyl group would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region.

-

¹³C NMR: The carbon NMR would show signals for the carbonyl carbon of the acetyl group at the most downfield position (around δ 200 ppm). The aromatic carbons would resonate in the δ 120-150 ppm region. The carbon of the hydroxymethyl group would be expected around δ 60-65 ppm, while the carbons of the ethyl and acetyl methyl groups would appear at higher field.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O (carbonyl) stretch of the ketone would be prominent around 1680 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H (hydroxyl) stretching vibration. C-H stretching vibrations from the aromatic ring and the aliphatic groups would be observed around 2850-3100 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 178. Key fragmentation patterns would likely involve the loss of a methyl group (CH₃, -15 amu) from the acetyl group to give a fragment at m/z = 163, and the loss of the hydroxymethyl group (CH₂OH, -31 amu).

Synthesis Pathway

A multi-step synthesis for this compound has been described, starting from 2-ethylaniline.[5] This process highlights a sequence of standard organic transformations to build the target molecule.

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol (Generalized)

Step 1-4: Synthesis of 1-Iodo-4-bromo-2-ethylbenzene This is described as a "one-pot" four-step reaction from 2-ethylaniline involving amino protection, bromination, deprotection, and iodination.[5]

Step 5: Synthesis of 4-Bromo-2-ethylbenzyl alcohol This step is also described as a "one-pot" method involving a Grignard exchange aldehyde group and reduction.[5]

Step 6-9: Synthesis of this compound This is a nine-step process that includes hydroxyl protection, a Grignard reaction, acetylation, and deprotection to yield the final product.[5] The total yield of this multi-step synthesis is reported to be 50.9%, with a product purity of 98.3% as determined by gas chromatography.[5]

Role in Drug Development

This compound is a crucial intermediate in the synthesis of Siponimod (brand name Mayzent).[3] Siponimod is a sphingosine-1-phosphate (S1P) receptor modulator that selectively targets S1P₁ and S1P₅ receptors. By acting on these receptors on lymphocytes, it prevents them from entering the central nervous system, thereby reducing the inflammatory processes that contribute to nerve damage in multiple sclerosis.

Caption: Role of the intermediate in the synthesis and application of Siponimod.

Conclusion

This compound is a structurally defined organic compound with significant importance in the pharmaceutical industry. While detailed public data on its experimental spectral characteristics are scarce, its structure can be reliably inferred from its known functional groups. Its multi-step synthesis from commercially available starting materials, although complex, is established. The primary significance of this molecule lies in its role as a key building block for the synthesis of Siponimod, a vital therapeutic agent for multiple sclerosis. This guide provides a foundational understanding of this important pharmaceutical intermediate for researchers and professionals in drug development.

References

- 1. This compound | C11H14O2 | CID 51358166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-(3-Ethyl-4-hydroxymethyl-phenyl)ethanone CAS 1378888-43-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to the Synthesis of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. The described multi-step route commences with 2-ethylaniline and proceeds through key intermediates, including 1-iodo-4-bromo-2-ethylbenzene and 4-bromo-2-ethylbenzyl alcohol. A reported overall yield for a similar nine-step synthesis is 50.9% with a final product purity of 98.3% as determined by gas chromatography.

I. Synthesis Pathway Overview

The synthesis of this compound can be strategically divided into three main stages:

-

Halogenation of the Aromatic Ring: Introduction of bromo and iodo substituents onto the 2-ethylaniline backbone to furnish the key intermediate 1-iodo-4-bromo-2-ethylbenzene. This is reportedly achieved through a "one-pot" method involving amino protection, bromination, deprotection, and iodination.

-

Formation of the Benzyl Alcohol Intermediate: Conversion of 1-iodo-4-bromo-2-ethylbenzene to 4-bromo-2-ethylbenzyl alcohol. This transformation is described as a "one-pot" process involving a Grignard exchange followed by reaction with an aldehyde and subsequent reduction.

-

Final Assembly and Deprotection: The final stage involves the protection of the hydroxyl group of 4-bromo-2-ethylbenzyl alcohol, followed by a Grignard reaction and acetylation to introduce the acetyl group, and a final deprotection step to yield the target molecule.

Figure 1: Overall synthesis pathway for this compound.

II. Experimental Protocols

The following sections outline plausible experimental procedures for each key transformation. These protocols are based on general methodologies for similar chemical conversions and should be adapted and optimized for the specific substrates.

Stage 1: Synthesis of 1-Iodo-4-bromo-2-ethylbenzene from 2-Ethylaniline

This stage involves a multi-step, one-pot sequence.

1. Amino Group Protection (Acetylation):

-

To a stirred solution of 2-ethylaniline in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride.

-

The reaction is typically carried out at room temperature.

-

Upon completion, the N-acetylated product can be isolated by precipitation or extraction.

2. Bromination:

-

The N-acetyl-2-ethylaniline is then subjected to electrophilic aromatic bromination. A common reagent for this is N-bromosuccinimide (NBS) in a solvent like acetonitrile or a mixture of sulfuric acid and hydrobromic acid.

-

The reaction conditions should be carefully controlled to favor para-bromination.

3. Deprotection (Hydrolysis):

-

The acetyl protecting group is removed by acid or base-catalyzed hydrolysis. For example, heating the N-acetyl-4-bromo-2-ethylaniline in the presence of aqueous acid (e.g., HCl or H₂SO₄) will yield 4-bromo-2-ethylaniline.

4. Iodination (Sandmeyer-type Reaction):

-

The resulting 4-bromo-2-ethylaniline can be converted to the corresponding diazonium salt by treatment with sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C).

-

The diazonium salt is then reacted with a solution of potassium iodide to yield 1-iodo-4-bromo-2-ethylbenzene.

Stage 2: Synthesis of 4-Bromo-2-ethylbenzyl alcohol

This stage is also described as a one-pot process.

1. Grignard Reagent Formation (Halogen-Metal Exchange):

-

1-Iodo-4-bromo-2-ethylbenzene is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF).

-

The solution is cooled to a low temperature (e.g., -78 °C), and an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent like isopropylmagnesium chloride is added dropwise to selectively perform a halogen-metal exchange at the more reactive iodo position.

2. Reaction with Formaldehyde:

-

Gaseous formaldehyde (generated from paraformaldehyde by heating) or a solution of formaldehyde in an appropriate solvent is then added to the freshly prepared Grignard reagent. The reaction is maintained at a low temperature.

3. Reduction/Work-up:

-

The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The product, 4-bromo-2-ethylbenzyl alcohol, is then extracted with an organic solvent, and the organic layer is dried and concentrated. Purification can be achieved by column chromatography.

Stage 3: Synthesis of this compound

1. Hydroxyl Group Protection:

-

The primary alcohol of 4-bromo-2-ethylbenzyl alcohol needs to be protected to prevent it from reacting with the Grignard reagent in the subsequent step. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.

-

As a Benzyl Ether: The alcohol is treated with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF or DMF), followed by the addition of benzyl bromide.[1][2]

-

As a Silyl Ether: The alcohol is reacted with a silyl chloride (e.g., TBDMS-Cl) in the presence of a base like imidazole in a solvent such as dichloromethane.[3]

-

2. Grignard Reaction and Acetylation:

-

The protected 4-bromo-2-ethylbenzyl alcohol is converted into a Grignard reagent by reacting it with magnesium turnings in an anhydrous ether solvent.

-

This Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group. The reaction is typically carried out at low temperatures.

3. Deprotection:

-

The final step is the removal of the protecting group to unveil the hydroxymethyl functionality.

-

Benzyl Ether Deprotection: This is commonly achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1][4]

-

Silyl Ether Deprotection: Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF.[3][5][6]

-

III. Quantitative Data

| Step | Starting Material | Product | Reported Overall Yield | Reported Purity |

| 1-4. Halogenation Sequence | 2-Ethylaniline | 1-Iodo-4-bromo-2-ethylbenzene | Not specified | Not specified |

| 5-6. Grignard Exchange, Aldehyde Addition & Reduction | 1-Iodo-4-bromo-2-ethylbenzene | 4-Bromo-2-ethylbenzyl alcohol | Not specified | Not specified |

| 7-9. Protection, Grignard Reaction, Acetylation, and Deprotection | 4-Bromo-2-ethylbenzyl alcohol | This compound | 50.9% (for 9 steps) | 98.3% (GC) |

IV. Visualized Workflows

Figure 2: Workflow for the synthesis of 1-Iodo-4-bromo-2-ethylbenzene.

Figure 3: Workflow for the conversion of 4-Bromo-2-ethylbenzyl alcohol to the final product.

Disclaimer: The experimental protocols provided are illustrative and based on general chemical principles. Researchers should conduct a thorough literature search for specific and optimized procedures and perform all experiments with appropriate safety precautions in a certified laboratory setting.

References

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Technical Guidance: Solubility Profile of 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of the organic compound 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a comprehensive overview of the predicted solubility behavior based on its chemical structure, along with detailed experimental protocols for its determination. This guide is intended to support research, development, and formulation activities involving this compound.

Compound Overview

Chemical Name: this compound CAS Number: 1378888-43-7[1][2][3] Molecular Formula: C₁₁H₁₄O₂[1][4] Molecular Weight: 178.23 g/mol [1][2]

This compound is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including Siponimod.[5] Its molecular structure, featuring both polar (hydroxyl and ketone) and non-polar (ethyl and phenyl groups) moieties, suggests a nuanced solubility profile in organic solvents.

Predicted Solubility in Organic Solvents

While specific quantitative data is not available, the solubility of this compound in organic solvents can be predicted based on the principle of "like dissolves like." The presence of a hydroxyl (-OH) group and a ketone (C=O) group introduces polarity and the capacity for hydrogen bonding. The ethyl-substituted phenyl ring contributes to its non-polar character.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the analyte can form hydrogen bonds with the hydroxyl group of the solvent. The overall polarity is similar. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | The ketone and hydroxyl groups can engage in dipole-dipole interactions with the solvent. DMSO is a powerful solvent for a wide range of organic compounds. |

| Non-Polar Solvents | Hexane, Toluene, Diethyl ether | Low to Moderate | The non-polar ethyl and phenyl groups will interact favorably with non-polar solvents, but the polar functional groups will limit overall solubility. Solubility is expected to be higher in aromatic solvents like toluene due to pi-pi stacking interactions with the phenyl ring. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are required. The following protocols outline established procedures for determining the solubility of a solid organic compound like this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.[6]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound, initially dissolved in a stock solvent (typically DMSO), precipitates when diluted into an aqueous or organic medium.[7][8] This is a high-throughput method often used in early drug discovery.[7]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution with the target organic solvent.

-

Precipitation Detection: Incubate the plate for a set period (e.g., 2-24 hours) and then measure the turbidity of each well using a nephelometer or by visual inspection. The concentration at which precipitation is first observed is the kinetic solubility.[9][10]

Visualization of Experimental Workflow

The general workflow for determining the solubility of an organic compound can be visualized as follows:

Caption: Workflow for Equilibrium Solubility Determination.

Logical Relationship for Solubility Prediction

The prediction of solubility is based on a logical assessment of the compound's structural features in relation to the solvent's properties.

Caption: Factors Influencing Predicted Solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is scarce, a qualitative understanding can be derived from its molecular structure. For precise and reliable data, experimental determination is necessary. The protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to ascertain the solubility profile of this important pharmaceutical intermediate, thereby facilitating its effective use in synthesis, formulation, and other research applications.

References

- 1. This compound | C11H14O2 | CID 51358166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-ethyl-4-hydroxymethyl-phenyl)-ethanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 1378888-43-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound,(CAS# 1378888-43-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. Solubility Test | AxisPharm [axispharm.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. rheolution.com [rheolution.com]

Commercial Suppliers and Technical Data for 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone

For researchers and professionals in drug development, sourcing high-quality reagents is a critical first step. 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone, a key intermediate in the synthesis of the sphingosine-1-phosphate (S1P) receptor modulator Siponimod, is available from a variety of commercial suppliers. This guide provides a comprehensive overview of available suppliers, technical data, and relevant experimental protocols and biological pathways associated with this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1378888-43-7 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 331.9 ± 37.0 °C | [1] |

| Density (Predicted) | 1.063 ± 0.06 g/cm³ | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Commercial Availability

The following table summarizes the availability of this compound from various commercial suppliers. Please note that pricing and stock levels are subject to change and should be confirmed with the respective supplier.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-23239 | Not specified | 100 mg |

| BLDpharm | 1378888-43-7 | Not specified | Inquire |

| CymitQuimica | 54-OR942493 | 95% | 1 g |

| Ningbo Nuobai Pharmaceutical Co.,Ltd. | 1378888-43-7 | ≥99% | 1 kg, 25 kg/drum |

| Sinfoo Biotech | S058240 | Not specified | Inquire |

| ChemBK | - | 98.3% (by GC) | Inquire |

| ChemicalBook (Ambeed) | A790327 | 95% | 100mg, 250mg, 1g, 5g |

Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one.[3]

Experimental Protocol: Hydrogenation of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one[3]

Materials:

-

1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one (1.00 equivalent)

-

Ethanol

-

Palladium on activated charcoal (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one (e.g., 5 g, 28.41 mmol) in ethanol (e.g., 20 mL).

-

To this solution, add Palladium on activated charcoal (e.g., 1 g).

-

Purge the reaction mixture with hydrogen gas.

-

Stir the mixture at 20 °C for 3 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LCMS).

-

Upon completion, filter the solids (Pd/C).

-

Concentrate the filtrate to yield 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one as a white oil.

Expected Yield: 89%[3] Analysis: LC-MS: m/z = 179 [M+H]⁺[3]

Application in the Synthesis of Siponimod

This compound is a crucial building block in the multi-step synthesis of Siponimod. The synthesis involves the reaction of this intermediate with other precursors to construct the final drug molecule.[4][5]

Experimental Workflow: Synthesis of Siponimod

The following diagram illustrates a simplified workflow for the synthesis of Siponimod, highlighting the role of this compound.

Caption: A simplified workflow for the synthesis of Siponimod.

Biological Context: Siponimod and the Sphingosine-1-Phosphate (S1P) Receptor Signaling Pathway

Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P₁ and S1P₅).[6][7] These receptors play a critical role in regulating the trafficking of lymphocytes from lymph nodes to the peripheral blood. By acting as a functional antagonist of the S1P₁ receptor on lymphocytes, Siponimod prevents their egress, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system (CNS) in autoimmune conditions like multiple sclerosis.[6][8] Furthermore, Siponimod can cross the blood-brain barrier and interact with S1P₁ and S1P₅ receptors on neural cells, suggesting a potential direct neuroprotective effect.[6][9]

S1P Receptor Signaling Pathway

The binding of S1P to its receptors initiates a cascade of intracellular signaling events through the activation of various G proteins. This leads to the modulation of downstream pathways such as those involving adenylyl cyclase (AC), phospholipase C (PLC), and Rho.[10]

Caption: Overview of the S1P receptor signaling cascade.

Mechanism of Action of Siponimod

Siponimod's therapeutic effect is primarily attributed to its functional antagonism of the S1P₁ receptor on lymphocytes. This leads to the internalization and degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally directs their exit from lymph nodes.

References

- 1. Siponimod | 1378888-43-7 [chemicalbook.com]

- 2. This compound | C11H14O2 | CID 51358166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Siponimod synthesis - chemicalbook [chemicalbook.com]

- 4. BR112020006223A2 - process for the preparation of siponimod, its salts and solid forms thereof - Google Patents [patents.google.com]

- 5. CN112745205A - Preparation method of siponimod intermediate - Google Patents [patents.google.com]

- 6. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Siponimod - Wikipedia [en.wikipedia.org]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Substituted Acetophenones: A Technical Guide for Researchers

Introduction: Substituted acetophenones, a class of aromatic ketones, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their synthetic tractability and the ability to modulate their pharmacological profile through various substitutions on the aromatic ring make them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant biological activities of substituted acetophenones, including their antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.

Antimicrobial and Antifungal Activities

Substituted acetophenones have demonstrated notable efficacy against a range of pathogenic bacteria and fungi. The antimicrobial and antifungal potential is often attributed to the presence of specific substituent groups on the acetophenone core, which can influence the compound's lipophilicity, electronic properties, and interaction with microbial targets.

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values of various substituted acetophenones against different microbial strains.

Table 1: Antibacterial Activity of Substituted Acetophenones (MIC in µg/mL)

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-amino-4'-ethoxychalcone | Staphylococcus aureus | - | [1] |

| 4-amino-4'-methoxychalcone | Staphylococcus aureus | - | [1] |

| Dihydroxyacetophenone (BrDA 3) | Pseudomonas aeruginosa | Significant Activity | [2][3] |

| C-Arylcalix[4]resorcinarenes | Escherichia coli | - | [5] |

| C-Arylcalix[4]pyrogallolarenes | Escherichia coli | - | [5] |

| Chalcone Derivative C (200 mg/ml) | Escherichia coli | 18.383 ± 0.45182 (Zone of Inhibition in mm) | [6] |

| Chalcone Derivative C (200 mg/ml) | Staphylococcus aureus | 16.700 ± 0.26457 (Zone of Inhibition in mm) | [6] |

| Chalcone Derivative D1 (100 mg/ml) | Pseudomonas aeruginosa | 28.10 ± 0.5 (Zone of Inhibition in mm) | [6] |

| Chalcone Derivative D1 (150 mg/ml) | Pseudomonas aeruginosa | 28 ± 0.05 (Zone of Inhibition in mm) | [6] |

Table 2: Antifungal Activity of Substituted Acetophenones (IC50 in µg/mL)

| Compound/Derivative | Fungal Species | IC50 (µg/mL) | Reference |

| Acetophenone Derivative 3b | Fusarium graminearum | 10-19 | [7][8] |

| Acetophenone Derivative 3b | Alternaria solani | 10-19 | [7][8] |

| Acetophenone Derivative 3b | Botrytis cinerea | 10-19 | [7][8] |

| Acetophenone Derivative 10d | Cytospora sp. | 6.0 | [8] |

| Acetophenone Derivative 10d | Botrytis cinerea | 22.6 | [8] |

| Acetophenone Derivative 10d | Magnaporthe grisea | 15.8 | [8] |

| 2,4-dihydroxy-5-methylacetophenone 2g | Cytospora sp. | 17.28 | [8] |

| 2,4-dihydroxy-5-methylacetophenone 2g | Glomerella cingulata | 25.32 | [8] |

| 2,4-dihydroxy-5-methylacetophenone 2g | Pyricularia oryzae | 32.32 | [8] |

| 2,4-dihydroxy-5-methylacetophenone 2g | Botrytis cinerea | 28.65 | [8] |

| 2,4-dihydroxy-5-methylacetophenone 2g | Alternaria solani | 21.54 | [8] |

| 1,3,4-thiadiazole-2-thioether E2 | Thanatephorus cucumeris | 22.2 | [8] |

| ATI-2307 | Cryptococcus neoformans | ≤0.0312 | [9] |

| Ketoconazole | Saccharomyces cerevisiae | 56 ± 8.18 | [10] |

| Amphotericin B | Saccharomyces cerevisiae | 0.14 ± 0.04 | [10] |

| Caspofungin | Saccharomyces cerevisiae | 0.03 ± 0.01 | [10] |

| 5-fluorocytosine | Saccharomyces cerevisiae | 0.30 ± 0.16 | [10] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum (adjusted to 0.5 McFarland turbidity standard)

-

Filter paper disks impregnated with the test compound at a specific concentration

-

Standard antibiotic disks (as positive controls)

-

Forceps

-

Incubator (37°C)

-

Ruler or calipers

Procedure:

-

Aseptically, a sterile cotton swab is dipped into the standardized bacterial inoculum.

-

The excess inoculum is removed by pressing the swab against the inner wall of the tube.

-

The swab is then used to streak the entire surface of an MHA plate to create a uniform bacterial lawn. The plate is rotated approximately 60 degrees between streaks to ensure even coverage.

-

The inoculated plate is allowed to dry for a few minutes.

-

Using sterile forceps, the filter paper disks impregnated with the substituted acetophenone derivatives and control antibiotics are placed on the agar surface.

-

The disks should be gently pressed to ensure complete contact with the agar.

-

The plate is incubated in an inverted position at 37°C for 18-24 hours.

-

After incubation, the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.

Data Analysis: The diameter of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound. A larger zone of inhibition indicates greater sensitivity of the bacterium to the agent.

Anticancer Activity

Several substituted acetophenones have exhibited significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values of selected substituted acetophenones against different cancer cell lines.

Table 3: Anticancer Activity of Substituted Acetophenones (IC50 in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,5-triazine linked chalcone (17) | A549 (Lung) | 24.5 | [11] |

| 1,3,5-triazine linked chalcone (18) | A549 (Lung) | 17 | [11] |

| Chromone-2-carboxamide (5g) | MCF-7 (Breast) | 25.7 | [11] |

| Chromone-2-carboxamide (5g) | MDA-MB-231 (Breast) | 48.3 | [11] |

| Chromone-2-carboxamide (5g) | Ishikawa (Endometrial) | 25.7 | [11] |

| Oleoyl Hybrid (1) | HTB-26 (Breast) | 10-50 | [4] |

| Oleoyl Hybrid (1) | PC-3 (Prostate) | 10-50 | [4] |

| Oleoyl Hybrid (1) | HepG2 (Liver) | 10-50 | [4] |

| Oleoyl Hybrid (2) | HTB-26 (Breast) | 10-50 | [4] |

| Oleoyl Hybrid (2) | PC-3 (Prostate) | 10-50 | [4] |

| Oleoyl Hybrid (2) | HepG2 (Liver) | 10-50 | [4] |

| Oleoyl Hybrid (2) | HCT116 (Colon) | 0.34 | [4] |

| Platinum Complex (1a) | A549 (Lung) | logIC50 = -4.602 | [12] |

| Platinum Complex (1a) | A2780 (Ovarian) | logIC50 = -4.757 | [12] |

| Platinum Complex (1a) | 518A2 (Melanoma) | logIC50 = -4.815 | [12] |

| Platinum Complex (1b) | A549 (Lung) | logIC50 = -4.731 | [12] |

| Platinum Complex (1b) | A2780 (Ovarian) | logIC50 = -4.672 | [12] |

| Platinum Complex (1b) | 518A2 (Melanoma) | logIC50 = -4.487 | [12] |

| 1H-benzo[f]chromene (5) | HepG2 (Liver) | 26.03 | [13] |

| 1H-benzo[f]chromene (5) | Normal WI-38 | 115.75 | [13] |

| 1,4-Naphthoquinone (PD9-11, PD13-15) | Various | 1-3 | [14] |

| Acronyculatin P-R (77) | MCF-7 (Breast) | 56.8 | [15] |

| Acronyculatin P-R (78) | MCF-7 (Breast) | 40.4 | [15] |

| Acronyculatin P-R (79) | MCF-7 (Breast) | 69.1 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Substituted acetophenone test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted acetophenone compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity

Substituted acetophenones have been investigated for their potential to mitigate inflammatory responses. Their anti-inflammatory effects are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of various substituted acetophenones.

Table 4: Anti-inflammatory Activity of Substituted Acetophenones (IC50)

| Compound/Derivative | Assay/Target | IC50 | Reference |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | DPPH radical scavenging | 26.00 ± 0.37 µg/mL | [16] |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | NO Production Inhibition | - | [16] |

| 3,5-diprenyl-1-4-dihydroxy-6-methoxyacetophenone | DPPH radical scavenging | 0.15 mM | [16] |

| Pterostilbene-carboxylic acid derivative (7) | NO Production Inhibition | 9.87 ± 1.38 µM | [17] |

| Pterostilbene-carboxylic acid derivative (7) | COX-2 Inhibition | 85.44 ± 3.88 nM | [17] |

| Monoethylene glycol mono-ibuprofen (3) | NO Production Inhibition | 0.002 mM | [18] |

| Ketoprofen derivative (16) | Rat Paw Edema Reduction | 91% | [19] |

| Ibuprofen derivative (21) | Rat Paw Edema Reduction | 67% | [19] |

| Ketoprofen derivative (19) | COX-2 Inhibition | 94% | [19] |

| Ibuprofen derivative (21) | COX-2 Inhibition | 67% | [19] |

| Acronyculatin (70) | RAW 264.7 cells | 26.4 µM | [15] |

| Acronyculatin (72) | RAW 264.7 cells | 46.0 µM | [15] |

| Acronyculatin (73) | RAW 264.7 cells | 79.4 µM | [15] |

| Acronyculatin (74) | RAW 264.7 cells | 57.3 µM | [15] |

Antioxidant Activity

The antioxidant properties of substituted acetophenones are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The presence of hydroxyl and other electron-donating groups on the aromatic ring generally enhances their antioxidant capacity.

Quantitative Antioxidant Data

The following table presents the half-maximal inhibitory concentration (IC50) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for various substituted acetophenones.

Table 5: Antioxidant Activity of Substituted Acetophenones (DPPH Assay - IC50)

| Compound/Derivative | IC50 | Reference |

| (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one | 8.22 µg/mL | [11] |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 µg/mL | [11] |

| (E)-3-(3, 4-dimethoxyphenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one | 3.39 µg/mL | [11] |

| 3,5-Diprenyl-4-hydroxyacetophenone (DHAP) | 26.00 ± 0.37 µg/mL | [16] |

| 2,4-dihydroxyacetophenone analogue (5g) | Most potent radical scavenger | [20] |

| T. ameghinoi infusion | 20.58 µg/mL | [21] |

| 2,4,6-trihydroxy-3-geranyl-acetophenone (tHGA) | - | [22] |

| C-Arylcalix[4]resorcinarenes | - | [5] |

| C-Arylcalix[4]pyrogallolarenes | - | [5] |

| 4-amino-4'-ethoxychalcone (1m) | 2.38 µg/mL (Lipid Peroxidation) | [1] |

| 4-amino-4'-methoxychalcone (1l) | 3.08 µg/mL (Lipid Peroxidation) | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Substituted acetophenone test compounds

-

Ascorbic acid or Trolox (as a positive control)

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

-

Prepare a series of dilutions of the substituted acetophenone test compounds and the positive control in the same solvent.

-

In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds and the positive control. A blank containing only the solvent and DPPH is also prepared.

-

The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

After incubation, the absorbance of the solution is measured at 517 nm.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted acetophenones are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Some substituted acetophenones have been shown to modulate the MAPK pathway, often leading to an anti-proliferative effect. The MAPK cascade typically involves a series of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway plays a critical role in regulating the immune and inflammatory responses. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. Substituted acetophenones with anti-inflammatory properties may exert their effects by inhibiting key components of the NF-κB pathway, such as the IκB kinase (IKK) complex. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Structure-Activity Relationship (SAR)

The biological activity of substituted acetophenones is highly dependent on the nature and position of the substituents on the aromatic ring. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups contribute to the observed pharmacological effects and for guiding the design of more potent and selective analogues.

General SAR Observations

-

Hydroxyl Groups: The presence of hydroxyl groups, particularly at the ortho and para positions, is often associated with enhanced antioxidant and antimicrobial activities. The number and position of hydroxyl groups can significantly influence the radical scavenging capacity.

-

Amino Groups: Amino substituents, especially at the para-position, have been shown to contribute to anti-inflammatory and antioxidant properties.

-

Methoxy Groups: Methoxy groups can modulate the lipophilicity and electronic properties of the molecule, which can impact its bioavailability and interaction with biological targets. The position of methoxy groups is critical for anti-inflammatory and anticancer activities.

-

Halogens: The introduction of halogens such as chlorine and bromine can enhance the antimicrobial and antifungal activities of acetophenone derivatives.

-

Chalcone Scaffold: The presence of a chalcone moiety (an α,β-unsaturated ketone system) often imparts significant biological activity, including anticancer and anti-inflammatory effects.

Conclusion

Substituted acetophenones represent a privileged scaffold in medicinal chemistry with a remarkable diversity of biological activities. This guide has provided a comprehensive overview of their antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action through key signaling pathways, such as MAPK and NF-κB, and the understanding of their structure-activity relationships, offer valuable insights for the future design and development of novel therapeutic agents based on the acetophenone framework. Further research into the specific molecular targets and the optimization of lead compounds will be crucial in translating the therapeutic potential of this versatile class of molecules into clinical applications.

References

- 1. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers: cytotoxicity, anti-inflammatory and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

A Technical Guide to 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is an organic compound that serves as a significant intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, featuring a substituted phenyl ethanone core, makes it a versatile building block for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its relevance in the field of drug discovery and development. The information presented is intended to support researchers and scientists in leveraging this compound for their research and development endeavors.

Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in chemical synthesis and drug design. The compound is typically a white to off-white solid.[4] A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethanone | PubChem[5] |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[5] |

| Molecular Weight | 178.23 g/mol | PubChem[5] |

| CAS Number | 1378888-43-7 | PubChem[5] |

| Appearance | White to Off-White Solid | Home Sunshine Pharma[4] |

| Purity (Typical) | ≥99.0% | Home Sunshine Pharma[4] |

| Density (Predicted) | 1.063±0.06 g/cm³ | ChemBK[1] |

| Boiling Point (Predicted) | 331.9±37.0 °C | ChemBK[1] |

Synthesis Protocol

A multi-step synthesis route has been established for this compound, achieving a high total yield and product purity.[1] The following protocol is based on a method utilizing 2-ethylaniline as the starting material.[1]

3.1 Materials and Reagents

-

2-ethylaniline

-

Reagents for amino protection (e.g., Acetic anhydride)

-

Brominating agent (e.g., N-Bromosuccinimide)

-

Reagents for deprotection

-

Iodinating agent (e.g., Iodine)

-

Magnesium turnings for Grignard reagent formation

-

Aldehyde source (e.g., Paraformaldehyde)

-

Reducing agent (e.g., Sodium borohydride)

-

Protecting group for hydroxyl function (e.g., tert-Butyldimethylsilyl chloride)

-

Acetylating agent (e.g., Acetyl chloride)

-

Deprotecting agent for hydroxyl group (e.g., Tetrabutylammonium fluoride)

-

Appropriate solvents (e.g., THF, Diethyl ether)

3.2 Experimental Procedure

The synthesis is a 9-step process that can be conceptually grouped into key transformations:[1]

-

Synthesis of 1-Iodo-4-bromo-2-ethylbenzene:

-

Protect the amino group of 2-ethylaniline.

-

Perform bromination of the protected aniline.

-

Deprotect the amino group.

-

Execute an iodination reaction to replace the amino group. This four-step sequence is efficiently carried out using a "one-pot method".[1]

-

-

Synthesis of 4-Bromo-2-ethylbenzyl alcohol:

-

Prepare a Grignard reagent from 1-iodo-4-bromo-2-ethylbenzene.

-

React the Grignard reagent with an aldehyde source (e.g., paraformaldehyde) followed by reduction in a "one-pot method" to yield the benzyl alcohol.[1]

-

-

Synthesis of this compound:

-

Protect the hydroxyl group of 4-bromo-2-ethylbenzyl alcohol.

-

Perform a second Grignard reaction, this time reacting with an acetylating agent to install the ethanone moiety.

-

Finally, deprotect the hydroxyl group to yield the final product.[1]

-

3.3 Yield and Purity This synthetic route has been reported to have a total yield of 50.9%, with the final product demonstrating a purity of 98.3% as determined by gas chromatography.[1]

3.4 Synthesis Workflow Visualization

The logical flow of the synthesis protocol is illustrated in the diagram below.

Caption: A workflow diagram illustrating the multi-phase synthesis of this compound.

Applications in Drug Discovery and Development

This compound is primarily recognized as a key intermediate in pharmaceutical synthesis.[1][2] Its utility is highlighted by its role in the production of Siponimod, a sphingosine-1-phosphate receptor modulator.[4][6]

The broader class of phenyl ethanone derivatives is of significant interest to the pharmaceutical industry due to their diverse biological activities. Research has shown that derivatives of this core structure can act as potent inhibitors of various biological targets.

-

Enzyme Inhibition: Certain 1-phenyl-2-(phenylamino) ethanone derivatives have been developed as inhibitors of Mobilized Colistin Resistance protein (MCR-1), offering a potential strategy to combat antibiotic resistance in gram-negative bacteria.[7][8] These inhibitors function by binding to key residues, such as Glu246 and Thr285, within the enzyme's active site.[8]

-

Antitumor Activity: Other novel 5-phenyl-N-piperidine ethanone derivatives have been synthesized and evaluated as potential telomerase inhibitors for cancer therapy.[9] Compounds from this class demonstrated significant antiproliferative activities against various cancer cell lines.[9]

The role of such compounds as enzyme inhibitors is a cornerstone of modern drug development. The general mechanism is depicted in the following pathway diagram.

Caption: A conceptual diagram of competitive enzyme inhibition by a phenyl ethanone derivative.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and an established synthesis route. Its significance in the production of approved drugs and the demonstrated potential of its structural class in developing novel enzyme inhibitors underscore its importance for the scientific and drug development communities. The data and protocols provided herein serve as a technical resource to facilitate its application in advancing pharmaceutical research.

References

- 1. This compound Ethanone [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-(3-Ethyl-4-hydroxymethyl-phenyl)ethanone CAS 1378888-43-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound | C11H14O2 | CID 51358166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel 5-phenyl-N-piperidine ethanone containing 4,5-dihydropyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key chemical intermediate with a well-established role in medicinal chemistry, primarily in the synthesis of advanced therapeutic agents. Its bifunctional nature, featuring a ketone and a benzylic alcohol, makes it a versatile building block for the construction of complex molecular architectures. The most prominent application of this compound is as a crucial precursor in the industrial synthesis of Siponimod, a potent and selective sphingosine-1-phosphate (S1P) receptor modulator. Siponimod is an FDA-approved oral treatment for relapsing forms of multiple sclerosis (MS), including active secondary progressive multiple sclerosis (SPMS).[1][2]

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of S1P receptor modulators, detailed experimental protocols for its synthesis and subsequent conversion, and an overview of the relevant biological context.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₂ | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 1378888-43-7 | [3] |

Core Application: Synthesis of Siponimod

The primary and most significant application of this compound is as a key building block in the multi-step synthesis of Siponimod. The synthesis leverages the ketone and hydroxymethyl functionalities of the molecule to construct the intricate structure of the final drug substance.

Logical Workflow for the Synthesis of Siponimod from this compound

The following diagram illustrates a generalized synthetic workflow from the intermediate to the final active pharmaceutical ingredient, Siponimod.

Caption: Synthetic workflow from starting materials to Siponimod.

Experimental Protocols

Protocol 1: Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the hydrogenation of 1-(3-ethenyl-4-(hydroxymethyl)phenyl)ethanone.[4]

Materials:

-

1-(3-ethenyl-4-(hydroxymethyl)phenyl)ethanone

-

Ethanol

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 1-(3-ethenyl-4-(hydroxymethyl)phenyl)ethanone (1.00 equivalent) in ethanol.

-

Add palladium on carbon (10% w/w) to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the mixture vigorously at room temperature for 3-4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Upon completion, filter the reaction mixture to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of Siponimod (Illustrative Steps)

The subsequent conversion of this compound to Siponimod involves a series of chemical transformations. The following is a generalized protocol illustrating the key steps.

Step A: Oxidation to the Aldehyde The benzylic alcohol of this compound is oxidized to the corresponding aldehyde using a mild oxidizing agent.

Step B: Oximation and Etherification The resulting aldehyde is then reacted with a hydroxylamine derivative to form an oxime, which is subsequently etherified.

Step C: Reductive Amination The final key step involves a reductive amination reaction between the ketone moiety and azetidine-3-carboxylic acid, followed by appropriate workup and purification to yield Siponimod.[5]

Materials:

-

This compound derived aldehyde

-

Azetidine-3-carboxylic acid

-

Methanol

-

Sodium triacetoxyborohydride

-

Ethyl acetate

-

Aqueous sodium hydroxide

-

Magnesium sulfate

Procedure (Illustrative for Reductive Amination):

-

Suspend the aldehyde intermediate and azetidine-3-carboxylic acid in methanol at room temperature.

-

Stir the suspension for approximately 30 minutes.

-

Add sodium triacetoxyborohydride portion-wise over a short period.

-

Monitor the reaction until completion.

-

Remove the solvent by evaporation.

-

Dilute the residue with water and ethyl acetate.

-

Adjust the pH of the aqueous layer to approximately 6 with 2M aqueous sodium hydroxide.

-

Separate the organic phase, wash with water, dry over magnesium sulfate, and filter.

-

The crude product is then purified by crystallization or chromatography to afford Siponimod.

Biological Context: Sphingosine-1-Phosphate (S1P) Receptor Modulation

Siponimod, synthesized from this compound, is a selective modulator of the S1P receptors 1 and 5 (S1P₁ and S1P₅).[1][6] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in various physiological processes, particularly in the immune and central nervous systems.[7]

S1P Signaling Pathway

The binding of S1P or its modulators like Siponimod to S1P receptors initiates a cascade of intracellular signaling events. The simplified diagram below illustrates the general S1P signaling pathway.

Caption: Simplified S1P signaling pathway.

In the context of multiple sclerosis, Siponimod's modulation of S1P₁ receptors on lymphocytes prevents their egress from lymph nodes, thereby reducing the infiltration of inflammatory cells into the central nervous system.[1] Its activity on S1P₅ receptors on oligodendrocytes and astrocytes may also contribute to neuroprotective and remyelination effects.[8]

Quantitative Data: Siponimod Activity

The following table summarizes the in vitro activity of Siponimod at the human S1P receptors.

| Receptor Subtype | EC₅₀ (nmol/L) | Reference |

| S1P₁ | 0.39 | [5][6] |

| S1P₂ | > 10,000 | [6] |

| S1P₃ | > 1,000 | [6] |

| S1P₄ | 750 | [6] |

| S1P₅ | 0.98 | [5][6] |

EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.

Conclusion

This compound is a pivotal intermediate in modern medicinal chemistry, with its utility firmly established in the synthesis of the multiple sclerosis drug, Siponimod. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting the practical application of this compound in the synthesis of a clinically important therapeutic agent. Further research into the derivatization of this intermediate could potentially lead to the discovery of novel bioactive molecules.

References

- 1. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112745205A - Preparation method of siponimod intermediate - Google Patents [patents.google.com]

- 3. Siponimod | 1378888-43-7 [chemicalbook.com]

- 4. Siponimod synthesis - chemicalbook [chemicalbook.com]

- 5. BAF-312(SiponiMod) synthesis - chemicalbook [chemicalbook.com]

- 6. Siponimod: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Siponimod: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. novartis.com [novartis.com]

Application Notes and Protocols: 1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethanone is a key pharmaceutical intermediate with significant applications in the synthesis of modern therapeutics. Its chemical structure, featuring a reactive ketone and a primary alcohol on a substituted phenyl ring, makes it a versatile building block for the construction of complex drug molecules. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and utilization of this intermediate, with a particular focus on its role in the synthesis of Siponimod, a modulator of the sphingosine-1-phosphate (S1P) receptor.

Chemical Properties:

| Property | Value |

| CAS Number | 1378888-43-7 |

| Molecular Formula | C₁₁H₁₄O₂[1][2] |

| Molecular Weight | 178.23 g/mol [1][2] |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

Application in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Siponimod (BAF312), a selective modulator of S1P receptors S1P₁ and S1P₅, used in the treatment of multiple sclerosis.[3][4] The intermediate provides the core substituted phenyl structure onto which the rest of the Siponimod molecule is assembled.

Synthesis of this compound

There are multiple synthetic routes to obtain this compound. Below are protocols for two common methods.

Method 1: Catalytic Hydrogenation

This method involves the reduction of the vinyl group of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one (5 g, 28.41 mmol) in ethanol (20 mL) in a suitable reaction vessel, add Palladium on activated carbon (10% w/w, 1 g).[5]

-

Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂).[5]

-

Reaction Conditions: Stir the mixture vigorously for 3 hours at 20 °C under a hydrogen atmosphere.[5]

-

Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

Work-up: Upon completion, filter the reaction mixture to remove the solid catalyst.[5]

-

Isolation: Concentrate the filtrate under reduced pressure to yield 1-[3-ethyl-4-(hydroxymethyl)phenyl]ethan-1-one.[5]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-[3-ethenyl-4-(hydroxymethyl)phenyl]ethan-1-one | [5] |